molecular formula C13H25NO2S2 B1201965 S-(2-Methylbutanoyl)-dihydrolipoamide

S-(2-Methylbutanoyl)-dihydrolipoamide

Cat. No. B1201965
M. Wt: 291.5 g/mol
InChI Key: UFNCWFSSEGPJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-Methylbutanoyl)-dihydrolipoamide belongs to the class of organic compounds known as fatty acyl thioesters. These are thioester derivatives of a fatty acid with the general formula RC(=O)SR', where R is the fatty acyl chain. S-(2-Methylbutanoyl)-dihydrolipoamide is considered to be a practically insoluble (in water) and relatively neutral molecule. S-(2-Methylbutanoyl)-dihydrolipoamide has been primarily detected in urine. Within the cell, S-(2-methylbutanoyl)-dihydrolipoamide is primarily located in the membrane (predicted from logP) and cytoplasm. S-(2-Methylbutanoyl)-dihydrolipoamide participates in a number of enzymatic reactions. In particular, S-(2-Methylbutanoyl)-dihydrolipoamide and thiamine pyrophosphate can be biosynthesized from lipoamide and 2-methyl-1-hydroxypropyl-THPP;  which is mediated by the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In addition, S-(2-Methylbutanoyl)-dihydrolipoamide can be converted into dihydrolipoamide through the action of the enzyme lipoamide acyltransferase component OF branched-chain alpha-keto acid dehydrogenase complex, mitochondrial. In humans, S-(2-methylbutanoyl)-dihydrolipoamide is involved in the valine, leucine and isoleucine degradation pathway. S-(2-Methylbutanoyl)-dihydrolipoamide is also involved in several metabolic disorders, some of which include 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, the 3-methylglutaconic aciduria type I pathway, the isovaleric acidemia pathway, and the 3-hydroxyisobutyric aciduria pathway.
S(8)-(2-methylbutanoyl)dihydrolipoamide is a S-(methylbutanoyl)dihydrolipoamide. It has a role as a human metabolite.

Scientific Research Applications

1. Biomarker in Sepsis Diagnosis

S-(2-Methylbutanoyl)-dihydrolipoamide has been identified as a significant biomarker in differentiating sepsis from Systemic Inflammatory Response Syndrome (SIRS). A study involving patients with sepsis, SIRS, and normal controls found that the levels of S-(3-methylbutanoyl)-dihydrolipoamide-E (a similar compound) were notably increased in patients with sepsis compared to those with SIRS. This finding suggests its potential utility in diagnosing sepsis and assessing its severity (Su et al., 2014).

2. Role in Enzyme Mechanisms and Metabolic Pathways

S-(2-Methylbutanoyl)-dihydrolipoamide is relevant in the study of dihydrolipoamide dehydrogenase, a flavoenzyme involved in the oxidation of lipoyl substrates and the reduction of NAD(+) to NADH. This enzyme plays a critical role in the pyruvate dehydrogenase complex, which links glycolytic flux to the tricarboxylic acid cycle, central to primary metabolism regulation (Moxley et al., 2014).

3. Potential in Antiviral Agent Development

Research has been conducted on compounds structurally related to S-(2-Methylbutanoyl)-dihydrolipoamide for their potential as antiviral agents. The study on the diastereoselective synthesis of these compounds helps in understanding their molecular structure and potential applications in developing new antiviral drugs (Egorov et al., 2010).

4. Biofuel Production

The molecule has implications in the study of biofuels, particularly in understanding the combustion properties of biofuel components like 2-methylbutanol. This research is crucial for developing sustainable and efficient biofuels (Park et al., 2015).

properties

Product Name

S-(2-Methylbutanoyl)-dihydrolipoamide

Molecular Formula

C13H25NO2S2

Molecular Weight

291.5 g/mol

IUPAC Name

S-(8-amino-8-oxo-3-sulfanyloctyl) 2-methylbutanethioate

InChI

InChI=1S/C13H25NO2S2/c1-3-10(2)13(16)18-9-8-11(17)6-4-5-7-12(14)15/h10-11,17H,3-9H2,1-2H3,(H2,14,15)

InChI Key

UFNCWFSSEGPJNL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)SCCC(CCCCC(=O)N)S

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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